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Abstract
Dacemazine, a phenothiazine derivative first synthesized in 1951, represents an early

exploration into the therapeutic potential of this chemical class beyond their initial use as

antipsychotics. Identified as a potent histamine H1 receptor antagonist, Dacemazine was

investigated for its antihistaminic and potential anticancer properties. Despite these early

studies, it was never commercialized as a standalone pharmaceutical agent but was a

component of the combination drug Codopectyl, used as an antispasmodic and antitussive.

This technical guide provides a comprehensive overview of the discovery, synthesis,

mechanism of action, and historical development of Dacemazine, collating the available

scientific data.

Introduction
Dacemazine, also known as Ahistan and Histantine, is chemically designated as 10-

(dimethylaminoacetyl)phenothiazine.[1] It belongs to the phenothiazine class of compounds, a

group of molecules that have yielded a wide range of therapeutically active agents. The initial

discovery of phenothiazine derivatives as antihistamines in the 1940s paved the way for the

synthesis and evaluation of numerous analogues, including Dacemazine.[2] This document

details the scientific journey of Dacemazine from its initial synthesis to its preclinical evaluation.
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Discovery and Synthesis
Dacemazine was first described in a 1951 publication by Dahlbom and Ekstrand as part of a

series of 10-aminoacylphenothiazine derivatives.[1][3] The synthesis of Dacemazine is a two-

step process starting from phenothiazine.

Experimental Protocol: Synthesis of Dacemazine
Step 1: Synthesis of 10-(Chloroacetyl)phenothiazine

Reactants: Phenothiazine and chloroacetyl chloride.

Procedure: An amide formation reaction is carried out between phenothiazine and

chloroacetyl chloride. This typically involves reacting equimolar amounts of the two reactants

in an inert solvent, possibly in the presence of a base to neutralize the hydrochloric acid

formed as a byproduct. The reaction mixture is then worked up to isolate the intermediate

product, 10-(chloroacetyl)phenothiazine.[1]

Reaction:

Phenothiazine + Chloroacetyl chloride → 10-(Chloroacetyl)phenothiazine + HCl

Step 2: Synthesis of Dacemazine

Reactants: 10-(Chloroacetyl)phenothiazine and dimethylamine.

Procedure: The chloro group on the acetyl moiety of 10-(chloroacetyl)phenothiazine is

displaced by dimethylamine. This nucleophilic substitution reaction is typically performed by

treating the intermediate with an excess of dimethylamine in a suitable solvent. The final

product, Dacemazine, is then isolated and purified.[1]

Reaction:

10-(Chloroacetyl)phenothiazine + Dimethylamine → Dacemazine + Dimethylamine

Hydrochloride

The overall synthetic workflow can be visualized as follows:
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Step 1: Amide Formation

Step 2: Nucleophilic Substitution
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Caption: Synthetic pathway of Dacemazine.

Mechanism of Action: Histamine H1 Receptor
Antagonism
Dacemazine functions as a histamine H1 receptor antagonist.[1] Histamine H1 receptors are

G-protein coupled receptors (GPCRs) that, upon activation by histamine, initiate a signaling

cascade leading to various physiological responses, including allergic and inflammatory

reactions.

Signaling Pathway of the Histamine H1 Receptor
The binding of histamine to the H1 receptor activates the Gq alpha subunit of the associated G-

protein. This, in turn, activates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-

bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to

receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+).

The increase in intracellular Ca2+ and the activation of protein kinase C (PKC) by DAG

mediate the downstream effects of H1 receptor activation.
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As an antagonist, Dacemazine binds to the H1 receptor but does not activate it, thereby

blocking the binding of histamine and preventing the initiation of this signaling cascade.
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Caption: Histamine H1 receptor signaling pathway and the inhibitory action of Dacemazine.

Preclinical Studies and Quantitative Data
Detailed quantitative data from the early preclinical studies on Dacemazine are not readily

available in modern databases. The original publications from the 1950s would contain this

information, but access to these historical documents is limited. The following tables are

structured to present the key pharmacological parameters that would have been evaluated.

Antihistaminic Activity
The primary therapeutic action of Dacemazine is its ability to antagonize the H1 receptor. The

potency of this interaction is a critical parameter.

Table 1: Histamine H1 Receptor Binding Affinity of Dacemazine (Data Not Available)

Compound Test System Parameter Value Reference

Dacemazine (Not Available) Ki (nM) (Not Available) (Not Available)

| Dacemazine | (Not Available) | IC50 (nM) | (Not Available) | (Not Available) |
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Note: Ki (inhibition constant) and IC50 (half-maximal inhibitory concentration) are standard

measures of ligand-receptor binding affinity.

Anticancer Activity Assessment
Dacemazine was also evaluated for its potential as an anticancer agent.[1] A 1952 study by

Karolyhazy et al. investigated the "anticarcinogenic effect of dimethylaminoacetyl-phentiazide

(ahistan)".[1] The specifics of the cell lines used and the quantitative measures of efficacy are

not detailed in currently accessible literature.

Table 2: In Vitro Anticancer Activity of Dacemazine (Data Not Available)

Cell Line Assay Type Parameter Value Reference

| (Not Available) | (Not Available) | IC50 (µM) | (Not Available) | Karolyhazy et al., 1952 |

Note: IC50 in this context refers to the concentration of the drug that inhibits 50% of cancer cell

growth or viability.

Clinical Development and History
Dacemazine was never marketed as a standalone drug. Its development path did not proceed

to extensive clinical trials for either its antihistaminic or anticancer indications. However, it was

included as an active ingredient in a combination drug named Codopectyl, which was marketed

as an antispasmodic and antitussive agent.[1] The other active component in Codopectyl was

di-tert-butylnaphthalenesulfonate. Information regarding the clinical trials and regulatory

approval of Codopectyl is not readily available.

The development timeline of Dacemazine can be summarized as follows:

Development Timeline

1951
First Synthesis

(Dahlbom & Ekstrand)

1952
Anticancer Assessment

(Karolyhazy et al.)

Post-1952
Inclusion in Codopectyl

Eventual Discontinuation
(as a standalone candidate)
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Caption: Dacemazine development timeline.

Conclusion
Dacemazine is a noteworthy example of early phenothiazine research, demonstrating the

diverse pharmacological activities inherent in this chemical scaffold. While its journey as a

potential therapeutic was short-lived and it did not achieve standalone commercial success, its

history provides valuable insights into the drug discovery process of the mid-20th century. The

lack of readily available, detailed quantitative data highlights the challenges in retrospectively

constructing a complete pharmacological profile for older, less-developed compounds. Further

investigation into the original research articles from the 1950s would be necessary to fully

elucidate the quantitative aspects of Dacemazine's pharmacology.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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